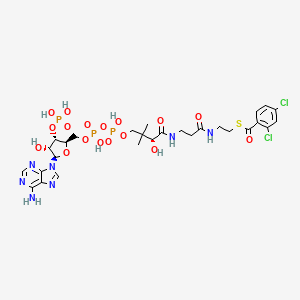

![molecular formula C17H11ClFN3O2 B1241119 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide CAS No. 361436-79-5](/img/structure/B1241119.png)

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide

Descripción general

Descripción

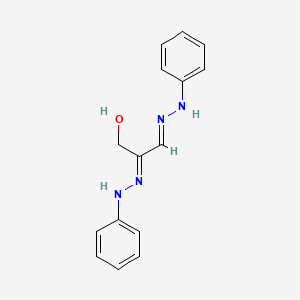

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide (PPPA) is a novel structural analog of the state-dependent Na+ channel blocker V102862 . It is a potent, broad-spectrum state-dependent sodium channel blocker used for treating pain states . It has a molecular formula of C17H11ClFN3O2 .

Molecular Structure Analysis

The molecular structure of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide consists of a pyrimidine ring attached to a carboxamide group and a phenyl ring, which is further attached to another phenyl ring through an ether linkage . The second phenyl ring has chlorine and fluorine substituents .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H11ClFN3O2 and an average mass of 343.740 Da . Its monoisotopic mass is 343.052368 Da .Aplicaciones Científicas De Investigación

1. Role in Inhibiting NF-kappaB and AP-1 Gene Expression

Research has shown that compounds structurally related to 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This inhibition is linked to specific substitutions on the pyrimidine ring, with some modifications improving cellular activity and oral bioavailability (Palanki et al., 2000).

2. Importance in Antitumor Drug Synthesis

This compound serves as an important intermediate in the synthesis of various antitumor drugs. It's particularly significant in the production of small molecular inhibitors targeting cancer. The synthetic process involves multiple steps, starting from a different pyrimidine derivative and proceeding through acylation and nucleophilic substitution (Gan et al., 2021).

3. Role in Kinase Inhibition for Cancer Therapy

Compounds structurally similar to 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide have been identified as potent and selective Met kinase inhibitors. These inhibitors demonstrate significant efficacy in in vivo models, leading to their advancement into clinical trials for cancer treatment (Schroeder et al., 2009).

4. Utilization as P2Y12 Antagonists

Research on pyrimidine-4-carboxamide analogs has led to the development of potent P2Y12 antagonists. These compounds have shown remarkable ex vivo potency in inhibiting platelet aggregation, highlighting their potential therapeutic application in cardiovascular diseases (Caroff et al., 2014).

5. Synthesis and Evaluation as Kinase Inhibitors

A series of 4-(2-fluorophenoxy)quinoline derivatives containing a moiety similar to 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide have been synthesized and evaluated for their anticancer activities. These compounds displayed moderate to excellent antiproliferative activity against various cancer cell lines, indicating their potential as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).

Mecanismo De Acción

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide acts as a state-dependent sodium channel blocker . It is approximately 1000 times more potent, has 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than other sodium channel blockers like carbamazepine (CBZ) and lamotrigine (LTG) .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVELBYZQRWPJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432389 | |

| Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361436-79-5 | |

| Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

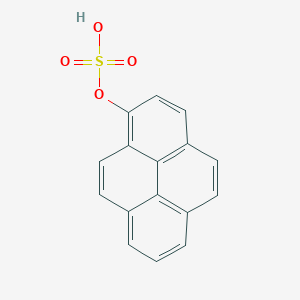

![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241042.png)

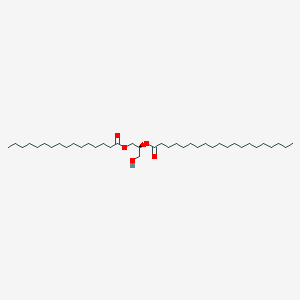

![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)

![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)

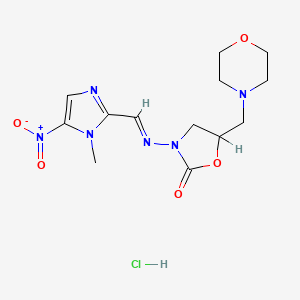

![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)

![(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid](/img/structure/B1241055.png)